molecular formula C5H8ClN3O B3103541 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride CAS No. 1443423-45-7

1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride

Cat. No. B3103541
CAS RN: 1443423-45-7
M. Wt: 161.59
InChI Key: HDKABAVXEIDCHQ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods, including the reaction of thiosemicarbazides with α-haloketones . The exact synthesis method can vary depending on the desired substitutions on the triazole ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms at the 1, 2, and 4 positions . The exact structure can vary depending on the substitutions at the 3 and 5 positions .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the 3-position . They can also participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. They have been reported to have melting points in the range of 201-205°C . The exact physical and chemical properties can vary depending on the substitutions on the triazole ring .

Scientific Research Applications

Triazole Derivatives in Drug Development Triazoles, including 1,2,4-triazole derivatives, play a significant role in the development of new drugs due to their broad range of biological activities. These compounds have been explored for their potential in treating various diseases, showcasing anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The flexibility in their structural variations allows for the synthesis of new chemical entities with promising pharmacological profiles. The ongoing research in this area emphasizes the need for more efficient synthesis methods that align with green chemistry principles, highlighting the importance of discovering new therapeutic prototypes for emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Advances in Triazole Synthesis The synthesis of 1,2,4-triazoles, including eco-friendly methods, is crucial for expanding their application in medicinal chemistry. Recent advancements have introduced various eco-friendly procedures for the click synthesis of 1,2,3-triazoles, highlighting new catalysts that offer advantages such as shorter reaction times and higher yields. These developments are essential for the industrial synthesis of drugs and other applications, suggesting that similar methodologies could be applied to 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride synthesis (de Souza et al., 2019).

Proton-Conducting Polymeric Membranes 1,2,4-Triazole derivatives, such as this compound, may find applications in the development of proton-conducting fuel cell membranes. These materials can improve the basic characteristics of electrolyte membranes, increasing thermal and electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. This application is particularly promising for the creation of heat-resistant and electrochemically stable proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Biological Activities of Triazole Derivatives 1,2,4-Triazole derivatives demonstrate a wide array of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The ongoing research in this area is directed towards finding more rational synthesis methods for biologically active substances among 1,2,4-triazoles, indicating a promising direction for scientific research and the potential development of new therapeutic agents (Ohloblina, 2022).

Safety and Hazards

While specific safety and hazard information for “1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride” is not available, it’s important to handle all chemicals with appropriate safety precautions. Some 1,2,4-triazole derivatives have been reported to show cytotoxic activity against certain cancer cell lines, but they were found to have proper selectivity against normal and cancerous cell lines .

Future Directions

1,2,4-Triazoles are a focus of ongoing research due to their diverse biological activities. Future research may involve the design and synthesis of new 1,2,4-triazole derivatives with improved potency and selectivity for various biological targets .

properties

IUPAC Name

1-(1,2,4-triazol-1-yl)propan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-5(9)2-8-4-6-3-7-8;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKABAVXEIDCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64882-52-6
Record name 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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